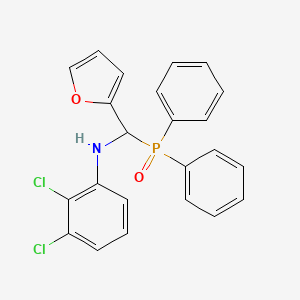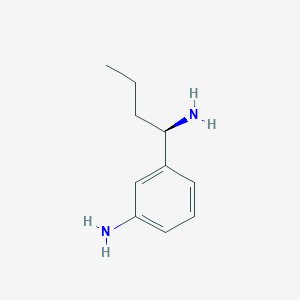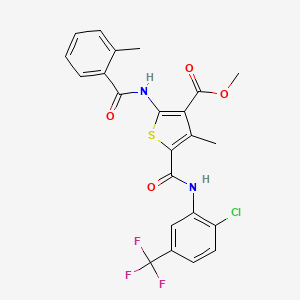
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methanol group attached to the imidazole ring at the 1-position, with additional dichloro and phenylcarbamate groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the imidazole ring, followed by the introduction of the methanol group at the 1-position. The dichloro groups are then added at the 4 and 5 positions, and finally, the phenylcarbamate ester is introduced.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the correct substitution patterns and high yields.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pressures to achieve desired outcomes.
Major Products: The reactions yield various products depending on the reagents and conditions used, including substituted imidazoles and modified carbamate esters.
Scientific Research Applications
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) can be compared with other imidazole derivatives:
Similar Compounds: Examples include 1H-Imidazole-1-methanol, 4,5-dichloro-, and 1H-Imidazole-1-methanol, phenylcarbamate.
Uniqueness: The presence of both dichloro and phenylcarbamate groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other imidazole derivatives.
This detailed article provides a comprehensive overview of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
650592-37-3 |
|---|---|
Molecular Formula |
C11H9Cl2N3O2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
(4,5-dichloroimidazol-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-9-10(13)16(6-14-9)7-18-11(17)15-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) |
InChI Key |
GHLABVFZTSBWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCN2C=NC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)





![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)


![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
